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molecular formula C6H6F3NO4 B7786876 ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate

ethyl (2E)-4,4,4-trifluoro-2-hydroxyimino-3-oxobutanoate

Cat. No. B7786876
M. Wt: 213.11 g/mol
InChI Key: ZQBIGESTMJGOAX-XCVCLJGOSA-N
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Patent
US05374615

Procedure details

A solution of sodium nitrite (0.29 mmol) in 35 mL of water was added dropwise over 50 minutes to a stirred, ice-cooled solution of 22.8 g of ethyl 4,4,4-trifluoroacetoacetate (0.12 mmol) in 30 mL of acetic acid. The reaction was continued for 2 hours, with gradual warming to 15° C. Water and acetic acid were removed under reduced pressure (azeotroped with toluene). The crude product was partitioned between ethyl acetate and saturated aqueous potassium hydrogen carbonate solution. The layers were separated. The ethyl acetate layer was washed with saturated aqueous potassium hydrogen carbonate solution and brine, dried over sodium sulfate and concentrated to yield 21.4 g of the title A compound as a light yellow oil.
Quantity
0.29 mmol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=O.[Na+].[F:5][C:6]([F:16])([F:15])[C:7](=[O:14])[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10]>O.C(O)(=O)C>[F:5][C:6]([F:15])([F:16])[C:7](=[O:14])[C:8](=[N:1][OH:3])[C:9]([O:11][CH2:12][CH3:13])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
0.29 mmol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
22.8 g
Type
reactant
Smiles
FC(C(CC(=O)OCC)=O)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Water and acetic acid were removed under reduced pressure (azeotroped with toluene)
CUSTOM
Type
CUSTOM
Details
The crude product was partitioned between ethyl acetate and saturated aqueous potassium hydrogen carbonate solution
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The ethyl acetate layer was washed with saturated aqueous potassium hydrogen carbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C(C(C(=O)OCC)=NO)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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